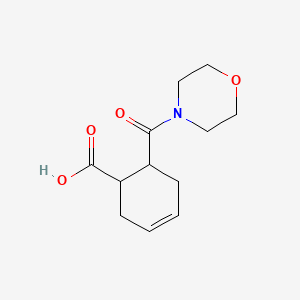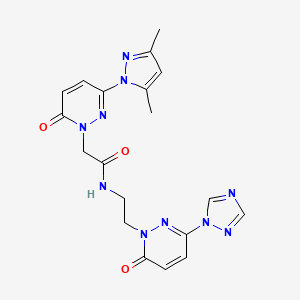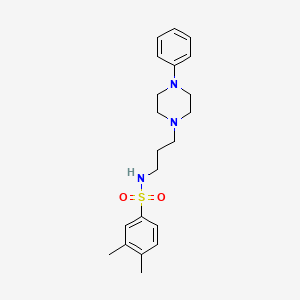
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate is a chemical compound with the CAS Number: 314021-97-1 . It has a molecular weight of 329.26 and its molecular formula is C10H21BrO5Si .
Molecular Structure Analysis
The InChI code of the compound is 1S/C10H21BrO5Si/c1-10(2,11)9(12)16-7-6-8-17(13-3,14-4)15-5/h6-8H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.243 g/cm³ . Its boiling point is 295.6±20.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The flash point is 132.6±21.8 °C . The index of refraction is 1.454 . The molar refractivity is 71.8±0.3 cm³ . The compound has 5 H bond acceptors and 0 H bond donors . It has 9 freely rotating bonds .Aplicaciones Científicas De Investigación
Polymerization Studies
- Anionic Living Polymerization : Ozaki, Hirao, and Nakahama (1992) investigated the anionic polymerizations of 3-(trimethoxysilyl)propyl methacrylates, leading to the formation of well-defined block copolymers like poly(3-methyl methacrylate) (Ozaki, Hirao, & Nakahama, 1992).
Surface Modification and Adhesion
- Enhancing Adhesion of Polypyrrole Films : Simon, Ricco, and Wrighton (1982) developed a method using N-(3-(trimethoxysilyl)propyl)pyrrole to improve the adhesion of polypyrrole films to silicon photoanodes, demonstrating improved durability and protection against photoanodic decomposition (Simon, Ricco, & Wrighton, 1982).
Synthesis of Compounds
- Formation of Linear and Heterocyclic Compounds : Kirilin, Belova, Gavrilova, and Korobova (2009) explored reactions involving 3-aminopropyltriethoxysilane and its derivatives, leading to the synthesis of cyclic and linear products, demonstrating its utility in complex chemical syntheses (Kirilin et al., 2009).
Luminescence Properties
- Photoluminescence Properties : Zuo, Wang, Zhang, and Feng (2014) synthesized multifunctional alkoxysilanes, including derivatives of 3-(trimethoxysilyl)propyl, showing excellent photoluminescence properties. This research highlights potential applications in OLED displays and other light-emitting technologies (Zuo, Wang, Zhang, & Feng, 2014).
Gas Phase Chemistry
- Study of C3H6Br+ Cations : Heck and Nibbering (1995) investigated the gas phase chemistry of C3H6Br+ cations, derived from various dibromopropanes, including compounds related to 3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate. This research contributes to the understanding of reactions involving these cations (Heck & Nibbering, 1995).
Polymer Grafting and Modification
- Modification of Poly(vinylidene Fluoride) : Liu, Chen, and Zhang (2011) grafted 3-(trimethoxysilyl)propyl methacrylate onto poly(vinylidene fluoride), leading to membranes with higher flux and better mechanical properties (Liu, Chen, & Zhang, 2011).
Chemical Reaction Monitoring
- Monitoring Hydrolysis via Surface Tension : Tleuova, Aidarova, Sharipova, Bekturganova, Schenderlein, and Grigoriev (2016) used 3-(trimethoxysilyl)propyl methacrylate to study the hydrolysis process by monitoring changes in surface tension, contributing to a better understanding of emulsion formation and stabilization processes (Tleuova et al., 2016).
Atom-Transfer Radical Polymerization
- Reactive Monomer Polymerization : Du and Chen (2004) focused on atom-transfer radical polymerizations of 3-(trimethoxysilyl)propyl methacrylate, creating polymers that can be used in fabricating functional hybrid materials (Du & Chen, 2004).
Catalyst and Ligand Platforms
- Role in Multinuclear Metal Arrangements : Richards, Lawson, Bickley, Robertson, Iggo, and Steiner (2019) investigated the use of trimethylaluminum with phosphazenates, where 3-(trimethoxysilyl)propyl methacrylate-related compounds played a key role in studying complex metal arrangements (Richards et al., 2019).
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes in contact with the skin, it should be washed with plenty of water . If eye irritation persists, medical advice or attention should be sought .
Mecanismo De Acción
Target of Action
It is known that this compound is used as a chemical reagent and a synthetic intermediate . It is often used in organic synthesis reactions, particularly as a silane reagent .
Mode of Action
It is known to be used in the modification and surface treatment fields . As a silane reagent, it can form bonds with both organic and inorganic substances, thereby modifying their properties .
Biochemical Pathways
It is known to be used in the modification of high molecular weight materials such as polyesters, polyethers, and polyamides . This suggests that it may interact with these materials at a molecular level, potentially affecting their biochemical pathways.
Pharmacokinetics
Given its use as a chemical reagent and synthetic intermediate, it is likely that these properties would depend on the specific context of its use .
Result of Action
It is known to enhance the water resistance, adhesion, and weather resistance of materials in fields such as construction sealing, adhesives, paints, and coatings .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known to react slowly with moisture or water . Therefore, it should be stored under an inert atmosphere and at room temperature . Additionally, it should be handled in a well-ventilated area to avoid inhalation of gas or vapor .
Propiedades
IUPAC Name |
3-trimethoxysilylpropyl 2-bromo-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO5Si/c1-10(2,11)9(12)16-7-6-8-17(13-3,14-4)15-5/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHIWZGFSZBQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCC[Si](OC)(OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BrO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethoxysilyl)propyl 2-bromo-2-methylpropanoate | |
CAS RN |
314021-97-1 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[2-[(4R)-4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopent-2-en-1-yl]-diphenylphosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2949154.png)
![1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B2949155.png)
![1-[(4-Bromophenyl)(phenyl)methyl]piperazine](/img/structure/B2949157.png)
![4-[4-(1-Hydroxyethyl)benzenesulfonamido]benzoic acid](/img/structure/B2949161.png)
![6-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]pyridine-3-carboxylic acid](/img/structure/B2949163.png)


![8-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2949167.png)